molecular formula C17H18N2O3S B2797286 1-Cyclopropyl-3-[(3-methoxyphenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2097932-36-8

1-Cyclopropyl-3-[(3-methoxyphenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Cat. No. B2797286
CAS RN: 2097932-36-8
M. Wt: 330.4
InChI Key: BVVNHNQZJSHWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-3-[(3-methoxyphenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropyl-3-[(3-methoxyphenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-3-[(3-methoxyphenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has developed methods for synthesizing derivatives of thiadiazoles and dihydrothiadiazoles, indicating the interest in exploring the structural diversity and reactivity of such compounds. For instance, Evans et al. (1986) described a general method for synthesizing 2,5- and 2,2,5-substituted 2,3-dihydro-1,3,4-thiadiazoles, highlighting the cyclic nature of these products and their potential utility in further chemical transformations Evans, D., Hill, L., Taylor, D. R., & Myers, M. (1986). Journal of The Chemical Society-perkin Transactions 1.

Additionally, the synthesis of cyclopropa[c]benzofuran derivatives, as reported by Brown et al. (1982), showcases the incorporation of cyclopropyl groups into complex molecular frameworks, potentially mirroring strategies applicable to the synthesis of the compound of interest Brown, R. C., Fallon, G., Gatehouse, B. M., Jones, C. M., & Rae, I. (1982). Australian Journal of Chemistry.

Biological Activity

The biological activity of benzothiadiazole derivatives has been a subject of research, with studies focusing on their potential antimicrobial and anti-inflammatory properties. For example, Wu (2013) synthesized and analyzed the crystal structure and biological activity of a compound containing a thiadiazole moiety, demonstrating fungicidal activity and suggesting the broader relevance of such compounds in developing new therapeutics Wu, M.-J. (2013). Chinese Journal of Structural Chemistry.

Moreover, Kendre et al. (2015) developed novel derivatives incorporating benzothiadiazine and evaluated their antimicrobial and anti-inflammatory effectiveness, further indicating the therapeutic potential of compounds within this chemical class Kendre, B. V., Landge, M. G., & Bhusare, S. R. (2015). Arabian Journal of Chemistry.

properties

IUPAC Name

3-cyclopropyl-1-[(3-methoxyphenyl)methyl]-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-22-15-6-4-5-13(11-15)12-18-16-7-2-3-8-17(16)19(14-9-10-14)23(18,20)21/h2-8,11,14H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVNHNQZJSHWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3N(S2(=O)=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-[(3-methoxyphenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

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